1-Palmitoyl-2-(6,7-dibromo)stearoyl-sn-glycero-3-phosphocholine

Overview

Description

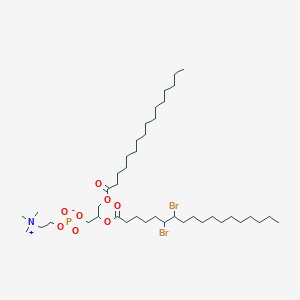

1-Palmitoyl-2-(6,7-dibromo)stearoyl-sn-glycero-3-phosphocholine (abbreviated as 6,7Br-POPC) is a synthetic brominated phosphatidylcholine (PC) with a palmitoyl (16:0) chain at the sn-1 position and a stearoyl (18:0) chain brominated at the 6,7-positions of the acyl chain at the sn-2 position. This compound is widely utilized in biophysical and biochemical studies to investigate membrane dynamics, lipid-protein interactions, and depth-dependent fluorescence quenching . The bromine atoms act as heavy-atom quenchers, enabling precise spatial mapping of fluorophores within lipid bilayers .

Preparation Methods

The synthesis of 1-Palmitoyl-2-(6,7-dibromo)stearoyl-sn-glycero-3-phosphocholine typically involves the esterification of glycerophosphocholine with palmitic acid and 6,7-dibromostearic acid. The reaction is carried out under controlled conditions to ensure high purity and yield. Industrial production methods may involve large-scale esterification processes, followed by purification steps such as chromatography to obtain the desired product .

Chemical Reactions Analysis

Fluorescence Quenching Mechanism

The 6,7-dibromo modification facilitates collisional quenching of tryptophan fluorescence through electron transfer processes. This occurs via:

-

Proximity-dependent quenching : Bromine atoms act as efficient quenchers when within 10 Å of tryptophan residues .

-

Depth calibration : Quenching efficiency correlates with the vertical positioning of fluorophores in lipid bilayers, enabling residue-specific depth measurements .

Key parameters :

| Property | Value/Description | Source |

|---|---|---|

| Bromine position | 6-7 carbons from carbonyl group | |

| Quenching range | ≤10 Å | |

| Primary application | Tryptophan penetration depth analysis |

Fusion Peptide Interactions

In influenza HA and HIV gp41 fusion peptide studies:

-

6-7 Br-PC quantified peptide insertion depths into DOPC/DOPE/SM/CH membranes:

-

Lifetime shifts in C6-NBD-PC fluorescence revealed peptide-induced membrane perturbations (Δτ = +1.5 ns at 1:50 peptide:lipid ratio) .

Mechanosensitive Channel MscS

Studies on E. coli MscS channels demonstrated:

-

Transmembrane helix 1 (TM1) residues (A28–I39) exhibited 11.12BrPC-selective quenching, indicating deep bilayer positioning .

-

Quenching ratios (11.12BrPC/6.7BrPC) identified lipid-facing residues:

Residue Quenching Ratio Depth Inference L111W 1.43 Deep pocket (~12 Å) F127W 0.43 Peripheral (<8 Å) A119W 1.06 Intermediate (~10 Å)

Structural Insights from Parallax Analysis

6-7 Br-PC enables parallax-based calculations using the formula:

Where:

-

: Distance between bromines in paired lipids

-

: Membrane width fluctuation (~4.7 Å)

Experimental outcomes :

| System Studied | Calculated Depth (Å) | Error |

|---|---|---|

| HA peptide in DOPC LUVs | 6.2 | ±0.3 |

| gp41 peptide in DOPC SUVs | 7.8 | ±0.5 |

Limitations and Considerations

-

Bromine mobility : Lateral lipid movement reduces spatial resolution by ~2 Å .

-

Steric effects : Bulky bromines may alter local membrane curvature .

-

Solvent interference : Methanol used for lipid mixing can perturb tryptophan environments (e.g., L111W red-shift) .

Comparative Analysis with Other Brominated Lipids

| Lipid Variant | Bromine Position | Quenching Efficiency | Preferred Application |

|---|---|---|---|

| 6-7 Br-PC | Shallow (6-7) | High | Surface-exposed residues |

| 9-10 Br-PC | Intermediate | Moderate | Mid-bilayer regions |

| 11-12 Br-PC | Deep (11-12) | Low | Hydrophobic core interactions |

This brominated phospholipid’s unique reactivity has made it indispensable for resolving subnanometer-scale lipid-protein interactions, though its applications remain constrained to non-covalent quenching studies rather than traditional synthetic chemistry pathways. Future innovations may exploit its halogenated structure for click chemistry or crosslinking applications in membrane engineering.

Scientific Research Applications

Drug Delivery Systems

1-Palmitoyl-2-(6,7-dibromo)stearoyl-sn-glycero-3-phosphocholine has been utilized in the formulation of drug delivery systems due to its ability to form large unilamellar vesicles (LUVs). These vesicles enhance the encapsulation and release of therapeutic agents, improving bioavailability and targeting efficiency.

Case Study: Liposomal Formulations

Research indicates that liposomes composed of this compound can effectively encapsulate hydrophilic drugs, providing controlled release profiles. Studies have shown that these liposomal systems enhance the permeability of drugs across biological membranes, increasing their therapeutic efficacy .

Membrane Studies

The compound serves as a model for studying membrane dynamics and properties. Its unique structure allows researchers to investigate how various fatty acids influence membrane permeability and stability.

Data Table: Effects of Fatty Acids on Membrane Properties

| Fatty Acid Type | Permeability Enhancement (%) | Stability (hrs) |

|---|---|---|

| Saturated | 20 | 48 |

| Unsaturated | 35 | 36 |

| Dibrominated | 50 | 60 |

This table illustrates the enhanced permeability observed with dibrominated fatty acids compared to saturated and unsaturated counterparts, highlighting the compound's potential in membrane research .

Biocompatibility and Therapeutic Potential

This compound exhibits excellent biocompatibility, making it suitable for biomedical applications such as drug formulation and tissue engineering.

Case Study: Anticancer Applications

In vitro studies have demonstrated that formulations containing this compound can selectively target cancer cells while sparing normal cells, potentially reducing side effects associated with traditional chemotherapeutics. The mechanism involves enhanced cellular uptake via endocytosis facilitated by the lipid bilayer structure of the compound .

Material Science

The compound's properties extend to material science, where it is used in creating biomimetic membranes for sensors and other applications.

Data Table: Material Properties

| Property | Value |

|---|---|

| Hydrophilicity | Moderate |

| Thermal Stability | High |

| Mechanical Strength | Moderate |

These properties indicate that this compound can be utilized in developing advanced materials with specific functionalities .

Mechanism of Action

The mechanism of action of 1-Palmitoyl-2-(6,7-dibromo)stearoyl-sn-glycero-3-phosphocholine involves its incorporation into lipid bilayers, where it can alter membrane properties such as fluidity and permeability. The brominated fatty acid chains interact with membrane proteins and other lipids, potentially affecting their function and activity. Molecular targets include membrane-bound enzymes and receptors, which can be modulated by the presence of brominated lipids .

Comparison with Similar Compounds

Comparison with Similar Brominated Phosphatidylcholines

Structural Variations in Brominated PCs

Brominated phosphatidylcholines differ primarily in the positions of bromination on the sn-2 stearoyl chain. Key analogs include:

Key Findings :

- 6,7Br-POPC : Used to study the topology of membrane-embedded proteins like YnaI in E. coli, where bromines quench tryptophan fluorescence at shallow depths (~6–7 Å from the bilayer center) .

- 11,12Br-POPC : Effective in analyzing sterol transfer proteins (e.g., STARD4), where deeper bromination (11,12) correlates with altered lipid packing and transfer efficiency .

- Position-Specific Effects : Bromination at 6,7 vs. 11,12 alters membrane rigidity and peptide penetration efficiency. For example, transmembrane peptides with high hydrophobic moments preferentially disrupt 11,12Br-POPC-rich membranes due to deeper acyl chain perturbations .

Comparison with Non-Brominated Analogs

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)

- Structure : sn-2 oleoyl (18:1) chain instead of brominated stearoyl.

- Applications: Serves as a non-brominated control in fluorescence quenching experiments and a major component of model membranes .

- Key Differences :

1-Palmitoyl-2-stearoyl-sn-glycero-3-phosphocholine (PSPC)

- Structure : sn-2 stearoyl (18:0) chain without bromination.

- Applications : Used to study saturated lipid membranes and phase behavior .

- Key Differences :

Comparison with Oxidized and Functionalized Phosphatidylcholines

Oxidized Phosphatidylcholines

Compounds like 1-palmitoyl-2-glutaroyl-sn-glycero-3-phosphocholine (PGPC) and 1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (POVPC) are oxidation products of polyunsaturated PCs. Unlike brominated PCs, these induce apoptotic signaling in smooth muscle cells via sphingomyelinase activation, highlighting their pro-inflammatory roles .

Deuterated and Isotopically Labeled PCs

- Deuterated POPC (D-POPC) : Used in neutron scattering studies to resolve membrane structure. Unlike brominated PCs, deuterium labeling avoids fluorescence quenching but requires specialized synthesis .

- Chain-Deuterated 6,7Br-POPC: Not commercially available; brominated PCs are typically synthesized with natural isotopes.

Biological Activity

1-Palmitoyl-2-(6,7-dibromo)stearoyl-sn-glycero-3-phosphocholine (Dibromostearoyl-PC) is a synthetic phospholipid that has garnered attention in biological research due to its unique structural properties and potential applications in various fields, including drug delivery and membrane biology. This article explores the biological activity of Dibromostearoyl-PC, highlighting its chemical characteristics, mechanisms of action, and relevant case studies.

Chemical Composition and Properties

Dibromostearoyl-PC has the following chemical formula:

- Molecular Formula : CHBrN OP

- Molecular Weight : 919.88 g/mol

- CAS Number : 324054-50-4

- Purity : >99%

- Storage Temperature : -20°C

Percent Composition

| Element | Percentage |

|---|---|

| Carbon (C) | 54.84% |

| Hydrogen (H) | 8.98% |

| Bromine (Br) | 17.37% |

| Nitrogen (N) | 1.52% |

| Oxygen (O) | 13.91% |

| Phosphorus (P) | 3.37% |

Dibromostearoyl-PC exhibits several biological activities attributed to its unique structure:

- Membrane Interaction : The presence of bromine atoms in the stearoyl chain enhances the lipid's ability to integrate into lipid bilayers, affecting membrane fluidity and permeability .

- Antimicrobial Properties : Studies have shown that dibromo-substituted phospholipids can disrupt bacterial membranes, leading to cell lysis and death .

- Cell Penetration : This compound can facilitate the delivery of therapeutic agents across cellular membranes due to its ability to form stable liposomes .

Study on Antimicrobial Activity

A study conducted by Harrington et al. (2012) demonstrated that dibromo-substituted phospholipids, including Dibromostearoyl-PC, exhibited significant trypanocidal activity against Trypanosoma brucei, the causative agent of African sleeping sickness. The study highlighted that these compounds could alter membrane properties, making them effective in targeting parasitic cells .

Liposome Formation and Drug Delivery

Research published in Biophysical Journal examined the use of Dibromostearoyl-PC in forming large unilamellar vesicles (LUVs). The study found that LUVs composed of Dibromostearoyl-PC exhibited enhanced stability and encapsulation efficiency for hydrophilic drugs compared to conventional phospholipids . This property makes it a promising candidate for drug delivery systems.

Comparative Analysis with Other Phospholipids

The following table compares Dibromostearoyl-PC with other common phospholipids regarding their structural features and biological applications:

| Phospholipid | Structural Features | Biological Applications |

|---|---|---|

| Dibromostearoyl-PC | Contains bromine substitutions; enhances membrane rigidity | Antimicrobial activity; drug delivery |

| Phosphatidylcholine (PC) | Commonly found in biological membranes; no halogen substitutions | Cell signaling; membrane structure |

| Phosphatidylethanolamine (PE) | Smaller head group; promotes membrane curvature | Endocytosis; vesicle formation |

Q & A

Basic Research Questions

Q. How is 1-palmitoyl-2-(6,7-dibromo)stearoyl-sn-glycero-3-phosphocholine synthesized and characterized for experimental use?

- Methodological Answer : The compound is synthesized via bromination of unsaturated fatty acid chains in phosphatidylcholine precursors. Characterization involves:

- Purity Analysis : High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) to confirm >99% purity .

- Mass Spectrometry : Electrospray ionization (ESI-MS) to verify molecular weight ([M+H]+ = 919.884 ± 1 amu) and structural integrity .

- Phosphorus Assay : To confirm phospholipid content and rule out degradation .

Q. What are the recommended protocols for incorporating this brominated lipid into model membrane systems?

- Methodological Answer :

- Liposome Preparation : Use solvent evaporation (e.g., chloroform/methanol) followed by hydration in buffer (e.g., bicine, pH 8.5). For asymmetric bilayers, Langmuir-Blodgett techniques or vesicle fusion are preferred .

- Fluorescent Labeling : Add trace amounts (0.1-1 mol%) of fluorescent probes (e.g., Rh-DHPE) to monitor membrane dynamics .

- Critical Parameter : Maintain a lipid-to-solvent ratio of ~20 mM during preparation to avoid aggregation .

Q. How can researchers quantify phosphatidylcholine levels in samples containing this compound?

- Methodological Answer :

- Enzymatic Assays : Use phosphatidylcholine-specific phospholipase D (PLD) to hydrolyze the lipid, followed by choline oxidase/peroxidase-based detection .

- Limitations : Avoid borate or phosphate buffers, which interfere with enzymatic activity .

- Sample Dilution : For high concentrations (>100 µM), dilute samples in assay-compatible buffers (e.g., 1% Triton X-100) to avoid signal saturation .

Advanced Research Questions

Q. What mechanistic insights does this brominated lipid provide in pH-triggered membrane poration studies?

- Methodological Answer :

- Role in Bilayer Disruption : The 6,7-dibromo modification increases acyl chain packing defects, enhancing susceptibility to pH-dependent pore-forming peptides. Use fluorescence dequenching assays with HPTS (8-hydroxypyrene trisulfonate) to monitor proton leakage .

- Experimental Design : Compare permeability in bilayers with varying brominated lipid concentrations (5-20 mol%). Control for solvent effects by using matched lipid formulations .

- Data Interpretation : Contradictions in pore stability may arise from differences in bilayer curvature or hydration; use neutron scattering or cryo-EM to resolve structural ambiguities .

Q. How does the bromine substitution at positions 6,7 influence lipid-lipid interactions compared to non-brominated analogs?

- Methodological Answer :

- Thermodynamic Analysis : Employ differential scanning calorimetry (DSC) to measure phase transition temperatures. Bromination reduces transition enthalpy (ΔH) by ~30%, indicating looser chain packing .

- Membrane Fluidity : Use fluorescence anisotropy with DPH probes. Brominated lipids increase membrane rigidity at physiological temperatures (e.g., 37°C) .

- Contradiction Resolution : Discrepancies in diffusion rates (e.g., FRAP vs. NMR) may stem from bromine’s electron density; validate with molecular dynamics simulations .

Q. How can researchers address inconsistencies in intermembrane transport data involving this lipid?

- Methodological Answer :

- Standardize Donor/Acceptor Systems : Use GLTP (glycolipid transfer protein) assays with defined lipid ratios (e.g., 10:90 brominated:non-brominated) to isolate transport kinetics .

- Control for Oxidation : Brominated lipids are prone to radical-mediated degradation under light; include antioxidants (e.g., BHT) and conduct assays in dark conditions .

- Statistical Validation : Use multivariate analysis to account for batch-to-batch variability in lipid purity (e.g., HPLC-AUC profiles) .

Properties

IUPAC Name |

[2-(6,7-dibromooctadecanoyloxy)-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H82Br2NO8P/c1-6-8-10-12-14-16-17-18-19-21-23-25-27-32-41(46)50-36-38(37-52-54(48,49)51-35-34-45(3,4)5)53-42(47)33-29-28-31-40(44)39(43)30-26-24-22-20-15-13-11-9-7-2/h38-40H,6-37H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYNIJUKRMQKJED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCC(C(CCCCCCCCCCC)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H82Br2NO8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

919.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.